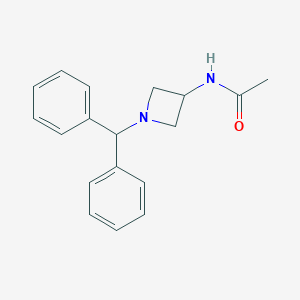

N-(1-Benzhydrylazetidin-3-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(1-benzhydrylazetidin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14(21)19-17-12-20(13-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNIVRIDXPYDPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701255651 | |

| Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-87-2 | |

| Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102065-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-(Diphenylmethyl)-3-azetidinyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701255651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data of N-(1-Benzhydrylazetidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectroscopic data (NMR, IR, MS) presented in this document for N-(1-Benzhydrylazetidin-3-yl)acetamide (CAS No: 102065-87-2) is predicted based on the analysis of structurally analogous compounds. Due to the limited availability of published experimental data for this specific molecule, this guide provides expected spectral characteristics to aid researchers in its identification and characterization. The experimental protocols are derived from established synthetic methodologies for similar chemical entities.

Introduction

This compound is a derivative of azetidine, a four-membered heterocyclic amine. The benzhydryl group, with its two phenyl rings, imparts significant steric bulk and lipophilicity to the molecule. Such compounds are of interest in medicinal chemistry due to the prevalence of the azetidine ring in various biologically active molecules. This guide provides a summary of the predicted spectroscopic data for this compound and a detailed experimental protocol for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.40 - 7.20 | m | 10H | Ar-H |

| ~4.40 | s | 1H | N-CH(Ph)₂ |

| ~4.20 | m | 1H | CH-NH |

| ~3.60 | t | 2H | Azetidine-CH ₂ |

| ~3.00 | t | 2H | Azetidine-CH ₂ |

| ~1.95 | s | 3H | COCH₃ |

| ~6.0-8.0 | br s | 1H | NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C =O |

| ~142.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~127.0 | Ar-C H |

| ~126.5 | Ar-C H |

| ~75.0 | N-C H(Ph)₂ |

| ~60.0 | Azetidine-C H₂ |

| ~45.0 | Azetidine-C H-NH |

| ~23.0 | COC H₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3060, 3030 | Medium | Aromatic C-H Stretch |

| ~2950, 2850 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1490, 1450 | Medium | Aromatic C=C Stretch |

| ~740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 280.16 | [M]⁺ |

| 281.16 | [M+H]⁺ |

| 167.09 | [CH(Ph)₂]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and purification of this compound.

Synthesis of this compound

This procedure involves the N-acetylation of 1-benzhydrylazetidin-3-amine.

Materials:

-

1-benzhydrylazetidin-3-amine

-

Acetic anhydride

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-benzhydrylazetidin-3-amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography or recrystallization.

Column Chromatography:

-

Stationary phase: Silica gel (230-400 mesh).

-

Mobile phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

-

Fractions containing the pure product (as determined by TLC) are combined and the solvent is removed under reduced pressure.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The provided experimental protocol offers a reliable method for its synthesis and purification. Researchers and drug development professionals can utilize this information as a starting point for their work with this compound, keeping in mind that the spectral data is predictive and should be confirmed by experimental analysis.

"N-(1-Benzhydrylazetidin-3-yl)acetamide mechanism of action"

An In-Depth Technical Guide on the Core Mechanism of Action of N-(1-Benzhydrylazetidin-3-yl)acetamide

Executive Summary

This technical guide aims to provide a thorough analysis of the mechanism of action for the compound this compound. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the pharmacological properties and biological targets of this specific molecule. While the azetidine scaffold is present in numerous biologically active compounds, the specific combination of the N-benzhydryl and 3-acetamido groups on the azetidine ring does not correspond to a well-characterized pharmacological agent in the reviewed literature. This document outlines the available information on related compounds to offer potential, albeit speculative, avenues for future research.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 102065-87-2, is a specific chemical entity.[1] Its molecular structure consists of a central four-membered azetidine ring, substituted at the nitrogen atom with a benzhydryl (diphenylmethyl) group and at the 3-position with an acetamido group. The benzhydryl moiety is a common pharmacophore found in various centrally acting agents, while the acetamido group can influence solubility and hydrogen bonding potential.

Review of Publicly Available Data

Extensive searches of pharmacological and chemical databases have yielded limited specific data on the mechanism of action of this compound. The available information is primarily confined to its chemical identity and commercial availability as a research chemical.

There are no peer-reviewed studies that describe its binding affinity for any biological target, its efficacy in functional assays, or its effects on any signaling pathways. Consequently, there is no quantitative data, such as IC₅₀ or Kᵢ values, to present in tabular format. Furthermore, no experimental protocols specifically designed for or utilizing this compound have been published.

Analysis of Structurally Related Compounds

In the absence of direct data, an analysis of structurally related azetidine derivatives may provide some context for potential biological activities. It is crucial to note that small structural modifications can lead to vastly different pharmacological profiles.

-

Azetidine Derivatives as Neurotransmitter System Modulators: The azetidine ring is a feature in compounds designed to interact with various components of the central nervous system. For instance, certain azetidine derivatives have been investigated as GABA uptake inhibitors and NMDA receptor modulators. However, these compounds typically possess different substitution patterns than this compound. For example, some GABA uptake inhibitors feature a carboxylic acid or bioisostere, which is absent in the target compound.

-

Benzhydryl-Containing Compounds and CNS Activity: The benzhydryl group is a prominent feature in many compounds with activity in the central nervous system, including antihistamines with sedative properties and dopamine reuptake inhibitors. This suggests that this compound could potentially have an affinity for CNS targets, though this remains speculative. A patent for derivatives of N-(1-benzhydrylazetidin-3-yl)-N-phenylmethylsulfonamide indicates potential applications in a wide range of neurological and metabolic disorders.[2]

-

N-Azetidin-3-yl Acetamide Scaffolds: A series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives have been identified as CCR2 antagonists, highlighting the potential for this core structure to interact with chemokine receptors.[3] However, these compounds lack the bulky N-benzhydryl substituent.

Postulated Relationships and Future Directions

Given the lack of direct evidence, any discussion of the mechanism of action for this compound is purely hypothetical. The logical relationship for initiating an investigation into its activity is illustrated below. This workflow outlines a standard approach in early-stage drug discovery to characterize a novel compound.

Figure 1. A generalized experimental workflow for the initial pharmacological characterization of a novel chemical entity.

To elucidate the mechanism of action of this compound, a systematic investigation is required. This would involve:

-

High-Throughput Screening: Screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential biological targets.

-

Phenotypic Screening: Assessing the compound's effects in various cell-based assays relevant to different disease areas, such as assays for cell viability, inflammation, or neuronal function.

-

Hit-to-Lead Chemistry: Should a promising activity be identified, medicinal chemistry efforts could be initiated to synthesize analogs and establish a structure-activity relationship (SAR).

Conclusion

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 3. A novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide for Drug Discovery Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Benzhydrylazetidin-3-yl)acetamide emerges as a compound of significant interest within the landscape of medicinal chemistry, distinguished by its core benzhydrylazetidine scaffold. While extensive research has been conducted on analogous structures, the specific biological profile and mechanistic underpinnings of this particular molecule remain largely uncharted territory. This technical guide presents a comprehensive, prospective framework for the in silico characterization of this compound. The methodologies detailed herein encompass a multi-faceted computational approach, from initial target identification and molecular docking to advanced molecular dynamics simulations and predictive pharmacokinetic/toxicology profiling. This document is intended to serve as a practical roadmap for researchers seeking to elucidate the therapeutic potential of this and similar novel chemical entities, providing detailed protocols and data presentation strategies to facilitate robust and reproducible computational drug discovery workflows.

Introduction

The azetidine ring, a four-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with a variety of biological targets. The addition of a benzhydryl group, as seen in this compound, introduces significant steric bulk and lipophilicity, properties that can profoundly influence a compound's pharmacokinetic profile and target engagement. The acetamide moiety further provides a hydrogen bond donor and acceptor, suggesting potential for specific interactions within a protein binding pocket.

While direct biological data for this compound is not extensively available in the public domain, a review of patent literature for structurally related N-(1-benzhydrylazetidin-3-yl) derivatives points towards a broad range of potential therapeutic applications. These include, but are not limited to, neurological disorders such as Parkinson's disease, Alzheimer's disease, and neuropathic pain, as well as metabolic and inflammatory conditions[1]. This suggests that the core scaffold may interact with targets pertinent to these disease states.

This guide outlines a systematic in silico workflow designed to hypothesize and validate potential biological targets for this compound, predict its binding affinity and mode, and assess its drug-like properties.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 102065-87-2 | [2] |

| Molecular Formula | C18H20N2O | [2] |

| Molecular Weight | 280.3642 g/mol | [2] |

In Silico Modeling Workflow

The proposed computational investigation is structured as a multi-step process, beginning with ligand preparation and proceeding through target identification, molecular docking, molecular dynamics, and ADME/T prediction.

Detailed Experimental Protocols

Ligand Preparation

-

2D to 3D Conversion: The 2D chemical structure of this compound will be sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). This 2D representation will then be converted into a 3D structure using a computational chemistry software package such as RDKit or Open Babel.

-

Protonation and Tautomeric States: The protonation state of the molecule at a physiological pH of 7.4 will be determined. Tautomeric forms will be generated and the most stable tautomer will be selected for further studies.

-

Energy Minimization: The 3D structure will be subjected to energy minimization using a suitable force field, such as MMFF94 (Merck Molecular Force Field 94) or UFF (Universal Force Field), to obtain a low-energy, stable conformation. This is a critical step to ensure that the ligand geometry is realistic prior to docking.

Target Identification

Given the lack of direct experimental data, a multi-pronged approach will be employed to identify potential biological targets:

-

Similarity-Based Prediction: The chemical structure of this compound will be submitted to online target prediction servers like SwissTargetPrediction and SuperPred. These tools operate on the principle of chemical similarity, suggesting potential targets based on the known activities of structurally similar compounds.

-

Pharmacophore Modeling: If a set of known active ligands for a suspected target class (e.g., G-protein coupled receptors, ion channels) shares the benzhydrylazetidine scaffold, a pharmacophore model can be generated. This model, representing the essential 3D arrangement of chemical features required for biological activity, can then be used to screen this compound for a potential fit.

-

Literature and Patent Mining: A thorough review of scientific literature and patent databases for compounds containing the benzhydrylazetidine core will be conducted to identify experimentally validated biological targets.

Molecular Docking

Once a set of high-priority potential targets is identified, molecular docking simulations will be performed to predict the binding mode and affinity of this compound.

-

Protein Preparation: The 3D crystal structure of the target protein will be obtained from the Protein Data Bank (PDB). The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. Any missing loops or side chains will be modeled using tools like Modeller.

-

Binding Site Definition: The active site of the protein will be defined. If a co-crystallized ligand is present, it can be used to define the binding pocket. In the absence of a co-crystallized ligand, binding site prediction algorithms (e.g., CASTp, SiteHound) or information from the literature will be used.

-

Docking Simulation: Docking will be performed using software such as AutoDock Vina or Glide. The ligand will be treated as flexible, allowing for conformational changes upon binding. The docking algorithm will generate a series of possible binding poses, which will be ranked based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex and to refine the binding mode, molecular dynamics simulations will be conducted.

-

System Preparation: The top-ranked docked complex will be solvated in a periodic box of water molecules (e.g., TIP3P water model) and neutralized with counter-ions. The system will be parameterized using a suitable force field (e.g., AMBER, CHARMM).

-

Simulation Protocol: The simulation will typically involve an initial energy minimization of the entire system, followed by a gradual heating phase to bring the system to a physiological temperature (e.g., 300 K). This is followed by an equilibration phase under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state. Finally, a production run of sufficient length (e.g., 100 nanoseconds) will be performed to collect data on the system's dynamics.

-

Analysis: The trajectory from the production run will be analyzed to evaluate the stability of the protein-ligand complex. Key metrics to be analyzed include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the protein-ligand hydrogen bond network over time.

Binding Free Energy Calculations

To obtain a more accurate estimate of the binding affinity, binding free energy calculations will be performed on the MD simulation trajectory.

-

MM/PBSA and MM/GBSA Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for calculating the binding free energy. These methods combine the molecular mechanics energy of the complex with a continuum solvation model.

-

Calculation: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

ADME/T Prediction

To evaluate the drug-like properties of this compound, a panel of in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models will be employed.

-

Physicochemical Properties: Key physicochemical properties such as LogP (lipophilicity), topological polar surface area (TPSA), molecular weight, number of hydrogen bond donors and acceptors, and number of rotatable bonds will be calculated. These properties are important determinants of oral bioavailability and are often assessed in the context of Lipinski's Rule of Five.

-

Pharmacokinetic Predictions: Models will be used to predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (which are critical for drug metabolism).

-

Toxicity Predictions: Potential toxicological liabilities will be assessed using predictive models for endpoints such as hepatotoxicity (DILI - Drug-Induced Liver Injury), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

Hypothetical Signaling Pathway Modulation

Based on the potential therapeutic areas identified for related compounds, we can hypothesize potential signaling pathways that this compound might modulate. For instance, if the compound is predicted to target a G-protein coupled receptor (GPCR) involved in neurotransmission, it could modulate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3).

Data Presentation and Interpretation

All quantitative data generated from the in silico models should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical and ADME Properties

| Parameter | Predicted Value | Optimal Range |

| Molecular Weight ( g/mol ) | 280.36 | < 500 |

| LogP | Calculated Value | -0.4 to +5.6 |

| TPSA (Ų) | Calculated Value | < 140 |

| H-Bond Donors | Calculated Value | < 5 |

| H-Bond Acceptors | Calculated Value | < 10 |

| Rotatable Bonds | Calculated Value | < 10 |

| Human Intestinal Absorption | Predicted % | High (>80%) |

| BBB Permeation | Predicted (Yes/No) | - |

Table 2: Molecular Docking and Binding Free Energy Results

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues |

| Target 1 | Score | Calculated Value | List of Residues |

| Target 2 | Score | Calculated Value | List of Residues |

| Target 3 | Score | Calculated Value | List of Residues |

Table 3: Predicted Toxicological Endpoints

| Toxicity Endpoint | Prediction | Confidence |

| Ames Mutagenicity | Negative/Positive | Confidence Score |

| hERG Inhibition | Low/Medium/High Risk | Confidence Score |

| Drug-Induced Liver Injury | No/Yes | Confidence Score |

Conclusion

This technical guide provides a comprehensive blueprint for the in silico evaluation of this compound. By following the detailed protocols for ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADME/T prediction, researchers can generate a robust computational profile of this molecule. The insights gained from this workflow will be invaluable for prioritizing experimental studies, guiding lead optimization efforts, and ultimately accelerating the discovery of novel therapeutics. It is important to emphasize that in silico predictions should always be validated through subsequent experimental assays. Nevertheless, the computational approach outlined here serves as a powerful and cost-effective strategy for navigating the early stages of the drug discovery pipeline.

References

Physicochemical Properties of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-Benzhydrylazetidin-3-yl)acetamide is a synthetic organic compound of interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. The benzhydryl group is a key feature in many compounds with antihistaminic, anticholinergic, and dopaminergic activities, while the azetidine ring serves as a versatile scaffold in drug discovery. The acetamide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. This technical guide outlines the key physicochemical parameters of this compound, details the experimental protocols for their determination, and provides a logical workflow for its synthesis and characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide emphasizes the established methodologies for characterizing such a novel compound.

Physicochemical Data

| Property | Value | Method of Determination |

| Molecular Formula | C₁₈H₂₀N₂O | Calculated from structure |

| Molecular Weight | 280.37 g/mol | Calculated from structure |

| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Boiling Point | Not Available | Not applicable (likely to decompose at high temperatures) |

| Solubility | Not Available | Kinetic and Thermodynamic Solubility Assays in various solvents (e.g., water, DMSO, ethanol) |

| pKa | Not Available | Potentiometric titration or UV-spectrophotometry |

| LogP (o/w) | Not Available | Shake-flask method or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physicochemical properties of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process, starting from commercially available precursors. A plausible synthetic route involves the preparation of 1-benzhydrylazetidin-3-one, followed by reductive amination and subsequent acetylation.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one A common method for the synthesis of 1-benzhydrylazetidin-3-one involves the reaction of epichlorohydrin with benzhydrylamine to form 1-(benzhydrylamino)-3-chloropropan-2-ol, which is then cyclized under basic conditions to yield 1-benzhydrylazetidin-3-ol. Subsequent oxidation, for instance using a Swern oxidation or Dess-Martin periodinane, affords the desired ketone, 1-benzhydrylazetidin-3-one.

Step 2: Synthesis of this compound The ketone from Step 1 can undergo reductive amination with an ammonia source to yield the corresponding amine. This amine is then acetylated using acetic anhydride or acetyl chloride in the presence of a suitable base, such as triethylamine or pyridine, to produce this compound.

The final product should be purified using techniques like column chromatography or recrystallization. The structure and purity of the synthesized compound must be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Melting Point Determination

The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

-

Apparatus: Capillary melting point apparatus or Differential Scanning Calorimeter (DSC).

-

Procedure (Capillary Method):

-

A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range over which the substance melts is recorded as the melting point.

-

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability.

-

Kinetic Solubility Assay:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

A small aliquot of the stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various pH values.

-

The solutions are shaken for a set period (e.g., 2 hours).

-

The amount of dissolved compound is quantified by HPLC-UV or a similar analytical technique.

-

-

Thermodynamic Solubility Assay:

-

An excess amount of the solid compound is added to the desired solvent (e.g., water, buffer).

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

-

Potentiometric Titration:

-

A solution of this compound is prepared in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve.

-

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which affects its membrane permeability and interaction with biological targets.

-

Shake-Flask Method:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The mixture is then centrifuged to separate the n-octanol and water layers.

-

The concentration of the compound in each layer is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of processes for the synthesis, purification, and characterization of this compound.

Caption: Workflow for the Synthesis and Purification of this compound.

Navigating the Physicochemical Landscape of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide to Solubility and Stability

For Immediate Release

In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is paramount. This technical guide provides an in-depth exploration of the solubility and stability of N-(1-Benzhydrylazetidin-3-yl)acetamide, a compound of interest for researchers and scientists in the pharmaceutical industry. This document outlines standardized experimental protocols, presents hypothetical data for illustrative purposes, and offers a framework for assessing the viability of this and similar chemical entities for further development.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[1][2] The following sections detail the solubility of this compound in various pharmaceutically relevant media.

Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a fundamental parameter in pre-formulation studies.[1][3] The data presented in Table 1 was generated using the widely accepted shake-flask method.[1][4]

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent System | Solubility (mg/mL) | Method |

| Purified Water | 0.015 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 0.52 | Shake-Flask |

| Acetate Buffer (pH 4.5) | 0.18 | Shake-Flask |

| Phosphate Buffer (pH 6.8) | 0.02 | Shake-Flask |

| Ethanol | 15.8 | Shake-Flask |

| Propylene Glycol | 8.2 | Shake-Flask |

| Polyethylene Glycol 400 | 12.5 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 50 | Shake-Flask |

pH-Solubility Profile

For ionizable compounds, solubility is highly dependent on the pH of the medium.[1] Understanding the pH-solubility profile is crucial for predicting in vivo dissolution and for the development of oral dosage forms.

Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C

| pH | Solubility (mg/mL) | Buffer System |

| 1.2 | 0.52 | 0.1 N HCl |

| 2.0 | 0.45 | Glycine Buffer |

| 3.0 | 0.31 | Citrate Buffer |

| 4.0 | 0.20 | Acetate Buffer |

| 5.0 | 0.11 | Acetate Buffer |

| 6.0 | 0.04 | Phosphate Buffer |

| 7.0 | 0.02 | Phosphate Buffer |

| 8.0 | 0.02 | Phosphate Buffer |

Stability Profile

Pharmaceutical stability testing is a critical quality control measure to ensure that a drug substance maintains its identity, strength, and purity throughout its shelf life.[5] The following data is based on International Council for Harmonisation (ICH) guidelines for stability testing.[5][6][7]

Solid-State Stability

Solid-state stability studies assess the impact of environmental factors such as temperature and humidity on the API.

Table 3: Solid-State Stability of this compound (Hypothetical Data)

| Condition | Duration | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | 12 Months | 99.8 | 0.2 |

| 40°C / 75% RH | 6 Months | 98.5 | 1.5 |

| 50°C | 3 Months | 97.2 | 2.8 |

Solution-State Stability

Solution-state stability is vital for the development of liquid dosage forms and for understanding potential degradation pathways in vivo.

Table 4: Solution-State Stability of this compound in pH 7.4 Buffer at 25°C (Hypothetical Data)

| Time Point | Concentration (mg/mL) | Degradation (%) |

| 0 Hours | 1.00 | 0.0 |

| 24 Hours | 0.98 | 2.0 |

| 48 Hours | 0.96 | 4.0 |

| 72 Hours | 0.94 | 6.0 |

Photostability

Photostability testing evaluates the impact of light exposure on the drug substance.

Table 5: Photostability of this compound (Hypothetical Data)

| Condition | Exposure | Assay (%) | Total Impurities (%) |

| Solid State | 1.2 million lux hours | 99.5 | 0.5 |

| Solution (in Water) | 1.2 million lux hours | 95.1 | 4.9 |

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm filter to remove any undissolved solid.

-

Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Overview of a Typical Stability Testing Protocol.

Caption: Physicochemical Properties in Drug Development.

Conclusion

The solubility and stability profiles of this compound presented in this guide, while based on standardized methodologies, are illustrative. The low aqueous solubility and pH-dependent profile suggest that formulation strategies such as salt formation or the use of solubilizing excipients may be necessary to achieve adequate bioavailability for oral administration. The solid-state stability appears favorable under standard conditions, while solution-state and photostability will require careful consideration during formulation and packaging design. This technical guide serves as a foundational resource for researchers, providing a clear pathway for the systematic evaluation of this and other novel chemical entities. A comprehensive understanding of these core physicochemical properties is indispensable for mitigating risks and accelerating the transition from discovery to a viable pharmaceutical product.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. editverse.com [editverse.com]

- 6. scribd.com [scribd.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

Biological Activity Screening of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(1-Benzhydrylazetidin-3-yl)acetamide scaffold represents a compelling area of investigation in modern drug discovery. The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and favorable physicochemical properties, making it an attractive moiety in medicinal chemistry.[1][2][3][4][5] The benzhydryl group, on the other hand, is a well-established pharmacophore found in numerous centrally active compounds. The strategic combination of these two fragments suggests a high potential for interaction with various biological targets within the central nervous system (CNS). This technical guide outlines a comprehensive screening cascade for the hypothetical compound this compound, focusing on its potential activity as a monoamine transporter inhibitor.

In Vitro Biological Activity: Monoamine Transporter Binding Affinity

A primary screening of this compound was conducted to evaluate its binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are key regulators of neurotransmission and are prominent targets for a wide range of therapeutics.[6][7][8]

Data Presentation: Monoamine Transporter Inhibition

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) for each of the monoamine transporters. The results are summarized in the table below.

| Target Transporter | Radioligand | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |

| Dopamine (DAT) | [³H]WIN 35,428 | 15.2 | GBR 12909 | 5.8 |

| Serotonin (SERT) | [³H]Citalopram | 89.5 | Paroxetine | 1.1 |

| Norepinephrine (NET) | [³H]Nisoxetine | 45.7 | Desipramine | 3.9 |

Experimental Protocol: Radioligand Binding Assay

A detailed methodology for determining the in vitro binding affinity of the test compound is provided below.[6][9][10][11][12][13][14][15][16]

Objective: To determine the IC50 values of this compound at the human dopamine, serotonin, and norepinephrine transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

-

Non-specific binding inhibitors: 10 µM GBR 12909 for DAT, 10 µM Paroxetine for SERT, 10 µM Desipramine for NET.

-

Test compound: this compound, dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd, and 50 µL of either vehicle (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

-

Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

-

Incubate the plate at room temperature for 60-120 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

-

Visualization: In Vitro Screening Workflow

Caption: Workflow for the in vitro radioligand binding assay.

Mechanism of Action: Monoamine Reuptake Inhibition and Downstream Signaling

The in vitro data suggest that this compound acts as an inhibitor of monoamine transporters. By blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, the compound is hypothesized to increase the concentration and duration of action of these neurotransmitters at their respective postsynaptic receptors. This modulation of monoaminergic signaling can have profound effects on various downstream intracellular pathways.[17][18][19][20]

Visualization: Signaling Pathway of a Monoamine Reuptake Inhibitor

Caption: Mechanism of action of a monoamine reuptake inhibitor.

In Vivo Pharmacological Profile: Locomotor Activity

To assess the in vivo effects of this compound on CNS function, a locomotor activity study was conducted in mice. Spontaneous locomotor activity is a widely used behavioral measure to evaluate the stimulant or sedative properties of a compound.[21][22][23][24][25][26][27][28][29][30]

Data Presentation: Mouse Locomotor Activity

The total distance traveled by mice over a 60-minute period following administration of the test compound or vehicle is presented below.

| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) ± SEM |

| Vehicle (Saline) | - | 10 | 1500 ± 120 |

| This compound | 1 | 10 | 2500 ± 210 |

| This compound | 3 | 10 | 4500 ± 350** |

| This compound | 10 | 10 | 7200 ± 560 |

| Reference (Cocaine) | 10 | 10 | 8500 ± 680 |

| p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle |

Experimental Protocol: Mouse Locomotor Activity

The following protocol details the procedure for assessing the effect of the test compound on spontaneous locomotor activity in mice.[22][23][25][27][28]

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with automated infrared beam detection systems or video tracking software to monitor animal movement.

Procedure:

-

Acclimation:

-

Transport the mice to the testing room at least 60 minutes before the start of the experiment to allow for acclimation.

-

Habituate each mouse to the open-field arena for 30 minutes one day prior to the experiment.

-

-

Drug Administration:

-

On the day of the experiment, administer the test compound, reference compound, or vehicle via intraperitoneal (i.p.) injection.

-

The injection volume should be 10 mL/kg.

-

-

Locomotor Activity Recording:

-

Immediately after injection, place each mouse in the center of the open-field arena.

-

Record the locomotor activity for 60 minutes. The primary measure is the total distance traveled.

-

-

Data Analysis:

-

Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

-

A p-value of less than 0.05 is considered statistically significant.

-

Visualization: In Vivo Experimental Workflow

Caption: Workflow for the in vivo locomotor activity study.

Conclusion and Future Directions

The hypothetical screening of this compound suggests that it is a potent inhibitor of monoamine transporters with a preference for the dopamine transporter. The in vivo data further support a centrally active, psychostimulant-like profile. These preliminary findings warrant further investigation into the compound's detailed pharmacological profile, including its potential for abuse liability, off-target effects, and therapeutic efficacy in relevant animal models of CNS disorders. Future studies should focus on drug discrimination assays to compare its subjective effects to known psychostimulants, as well as pharmacokinetic studies to determine its brain penetration and metabolic stability.[31][32][33][34][35] The promising, albeit hypothetical, results presented in this guide underscore the potential of the this compound scaffold for the development of novel CNS-acting agents.

References

- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azetidines - Enamine [enamine.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. leadquest-biotech.com [leadquest-biotech.com]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Experimental Models on Effects of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [bio-protocol.org]

- 23. Locomotor Activity Monitoring in Mice to Study the Phase Shift of Circadian Rhythms Using ClockLab (Actimetrics) [en.bio-protocol.org]

- 24. Animal models to guide clinical drug development in ADHD: lost in translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. acnp.org [acnp.org]

- 27. m.youtube.com [m.youtube.com]

- 28. google.com [google.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. labcorp.com [labcorp.com]

- 33. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]

- 34. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Semantic Scholar [semanticscholar.org]

- 35. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to Target Identification Studies of N-(1-Benzhydrylazetidin-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1-Benzhydrylazetidin-3-yl)acetamide is a synthetic compound with potential therapeutic applications. The identification of its molecular target(s) is a critical step in understanding its mechanism of action and advancing its development as a drug candidate. This guide provides a comprehensive overview of a proposed strategy for the target identification of this compound, drawing upon established methodologies for structurally related molecules. While specific experimental data for this compound is not publicly available, this document outlines a robust workflow, including detailed experimental protocols and data presentation formats, to guide researchers in this endeavor. The proposed workflow is based on the successful identification of targets for other acetamide-containing compounds.

Introduction to this compound and the Importance of Target Identification

This compound belongs to the azetidine class of compounds, which are four-membered heterocyclic amines that serve as important scaffolds in medicinal chemistry. The benzhydryl group is known to confer lipophilicity and can be involved in crucial binding interactions with biological targets. Acetamide moieties are also common in pharmacologically active molecules and can participate in hydrogen bonding.

The biological activity of a compound is dictated by its interaction with specific protein targets within the cell. The process of identifying these targets is known as target identification. A thorough understanding of a compound's molecular target is essential for:

-

Elucidating the Mechanism of Action: Understanding how a compound exerts its therapeutic effect at a molecular level.

-

Optimizing Lead Compounds: Guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.

-

Predicting Potential Side Effects: Identifying off-target interactions that could lead to adverse effects.

-

Patient Stratification: Identifying biomarkers that can predict which patients are most likely to respond to a given therapy.

Proposed Target Identification Workflow

Based on methodologies successfully employed for other small molecules, a multi-pronged approach is recommended for the target identification of this compound. This workflow combines affinity-based proteomics with computational modeling.

Caption: A comprehensive workflow for the target identification of this compound.

Experimental Protocols

Synthesis of an Affinity Probe

To perform affinity purification, an affinity probe derivative of this compound must be synthesized. This typically involves attaching a linker and a reactive group (e.g., biotin for streptavidin-based affinity capture or a clickable alkyne/azide group).

Protocol:

-

Linker Attachment: Modify the parent compound by adding a linker, such as a polyethylene glycol (PEG) chain, to a position that is not critical for its biological activity. The benzhydryl moiety is a potential site for modification.

-

Reactive Group Conjugation: Conjugate a biotin molecule or a terminal alkyne to the end of the linker.

-

Purification and Characterization: Purify the final probe using high-performance liquid chromatography (HPLC). Confirm the structure and purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

Activity Validation: Test the biological activity of the affinity probe to ensure that the modifications have not significantly altered its potency compared to the parent compound.

Affinity Purification-Mass Spectrometry (AP-MS)

Protocol:

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed) to a high density. Harvest the cells and lyse them in a non-denaturing buffer to preserve protein complexes.

-

Incubation: Incubate the cell lysate with the affinity probe for a predetermined time (e.g., 1-2 hours) at 4°C to allow for the formation of probe-target protein complexes.

-

Competitive Control: As a negative control, pre-incubate a parallel lysate with an excess of the original, unmodified this compound before adding the affinity probe. This will be used to identify non-specific binders.

-

Immobilization: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE loading buffer or by using a specific elution buffer (e.g., containing a high concentration of biotin).

-

Sample Preparation for Mass Spectrometry:

-

Run the eluted proteins on a short SDS-PAGE gel to separate them from the beads and probe.

-

Perform an in-gel tryptic digestion of the proteins.

-

Extract the resulting peptides for analysis.

-

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation patterns are used to determine the amino acid sequences and identify the proteins.

Data Analysis and Hit Prioritization

Protocol:

-

Protein Identification: Use a database search engine (e.g., Mascot, Sequest) to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins in the sample.

-

Quantitative Analysis: Employ label-free quantification or isotopic labeling methods to compare the abundance of proteins in the affinity probe pulldown versus the competitive control.

-

Hit Prioritization: True binding partners should be significantly enriched in the affinity probe sample compared to the control. Prioritize hits based on their fold-enrichment and statistical significance (e.g., p-value).

-

Bioinformatic Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the prioritized hits to identify enriched biological processes and signaling pathways.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from target identification studies could be presented.

Table 1: Hypothetical Binding Affinities of this compound and its Affinity Probe to a Putative Target Kinase

| Compound | Target | Assay Type | Kd (nM) |

| This compound | Kinase X | Surface Plasmon Resonance | 150 |

| Affinity Probe | Kinase X | Surface Plasmon Resonance | 250 |

Table 2: Hypothetical Top Protein Hits from AP-MS Analysis

| Protein ID (UniProt) | Gene Symbol | Protein Name | Fold Enrichment (Probe vs. Control) | p-value |

| P00533 | EGFR | Epidermal growth factor receptor | 15.2 | 0.001 |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.1 | 0.045 |

| Q13541 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 12.8 | 0.002 |

| P42336 | MAPK1 | Mitogen-activated protein kinase 1 | 9.5 | 0.005 |

Visualization of a Potential Signaling Pathway

Should the target identification studies point towards a specific signaling pathway, such as the EGFR pathway, a diagram can be used to visualize the proposed mechanism of action.

Caption: A potential mechanism of action involving the inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This technical guide outlines a systematic and robust approach for the target identification of this compound. By employing a combination of chemical biology techniques, proteomics, and bioinformatics, researchers can successfully identify and validate the molecular target(s) of this compound. The elucidation of the target will be a pivotal step in advancing our understanding of its therapeutic potential and will pave the way for further preclinical and clinical development. Future studies should focus on validating the identified targets in cellular and animal models to confirm the mechanism of action and to assess the therapeutic efficacy.

Preliminary In Vitro Evaluation of N-(1-Benzhydrylazetidin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Benzhydrylazetidin-3-yl)acetamide is a novel small molecule featuring a benzhydryl moiety attached to an azetidine ring, with an acetamide functional group. The benzhydryl group is known for its lipophilicity and is present in various biologically active compounds, potentially enhancing membrane permeability and target engagement. The acetamide functional group is a common feature in many pharmaceuticals and can participate in hydrogen bonding with biological targets. Given these structural characteristics, this compound warrants preliminary in vitro evaluation to determine its potential as a therapeutic agent.

This technical guide outlines a hypothetical, yet plausible, preliminary in vitro evaluation of this compound, postulating it as a potential inhibitor of protein kinases, a common target class for novel therapeutics. The guide provides detailed experimental protocols, hypothetical data, and visualizations to serve as a framework for the initial assessment of this and similar compounds.

Synthesis Overview

The synthesis of this compound can be approached through a multi-step process. A key intermediate, 1-Benzhydrylazetidin-3-one, can be synthesized from 1-diphenylmethylazetidin-3-ol hydrochloride. This intermediate can then undergo reductive amination followed by acetylation to yield the final compound. The synthesis of related acetamide derivatives often involves the reaction of a primary or secondary amine with an acetylating agent, such as acetyl chloride or acetic anhydride. For the purpose of this guide, we assume the successful synthesis and purification of the target compound.

Experimental Protocols

A tiered approach to the in vitro evaluation is recommended, starting with a primary biochemical assay, followed by a cell-based functional assay and a cytotoxicity assessment.

Primary Target Engagement: Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of the compound on a representative protein kinase (e.g., a tyrosine kinase).

-

Principle : A luminescent kinase assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and a compound that inhibits the kinase will result in a higher luminescence signal.

-

Materials :

-

Recombinant human kinase (e.g., Src, Abl)

-

Kinase substrate peptide

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

384-well white microplates

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add the diluted compound, positive control, or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the kinase enzyme and substrate peptide solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based Functional Assay: Phosphorylation Inhibition in a Cancer Cell Line

This assay assesses the compound's ability to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

-

Principle : An in-cell Western or ELISA-based assay is used to quantify the level of a specific phosphorylated protein in cells treated with the compound.

-

Materials :

-

Human cancer cell line expressing the target kinase (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Growth factor or stimulant to activate the signaling pathway (e.g., EGF, PDGF)

-

This compound

-

Primary antibodies (total and phospho-specific for a downstream target like ERK or AKT)

-

Secondary antibodies conjugated to a fluorescent dye or HRP

-

Lysis buffer

-

96-well clear-bottom plates

-

-

Procedure :

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with the appropriate growth factor for 15-30 minutes to induce phosphorylation.

-

Wash the cells with cold PBS and lyse them.

-

Quantify the total and phosphorylated protein levels in the cell lysates using an ELISA or in-cell Western blotting procedure.

-

Normalize the phosphorylated protein signal to the total protein signal.

-

Calculate the percentage of inhibition of phosphorylation at each compound concentration.

-

Determine the IC50 value.

-

Cytotoxicity Assay: MTT Assay

This assay evaluates the general cytotoxicity of the compound on a representative cell line to determine its therapeutic window.

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Materials :

-

Human cell line (e.g., HEK293 or the same cancer cell line from the functional assay)

-

Cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

-

Procedure :

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 (50% cytotoxic concentration) value.

-

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized for clear comparison.

| Assay Type | Target/Cell Line | Parameter | Hypothetical Value |

| Primary Target Engagement | Recombinant Src Kinase | IC50 | 0.5 µM |

| Cell-Based Functional | HeLa Cells (p-ERK) | IC50 | 2.5 µM |

| Cytotoxicity | HEK293 Cells | CC50 | > 50 µM |

Visualizations

Experimental Workflow

Caption: In Vitro Evaluation Workflow for this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.

Methodological & Application

Application Notes and Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-Benzhydrylazetidin-3-yl)acetamide is a novel small molecule with potential for development as a therapeutic agent for central nervous system (CNS) disorders. Its structural motif, featuring a benzhydryl group attached to an azetidine ring, is present in a number of compounds with known CNS activity. These application notes provide a comprehensive overview of the synthetic route, proposed mechanism of action, and detailed protocols for the in vitro and in vivo evaluation of this compound for CNS drug discovery. While extensive data for this specific molecule is not yet publicly available, the following sections are based on established methodologies for analogous compounds and provide a robust framework for its investigation.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 102065-87-2 |

| Molecular Formula | C₁₈H₂₀N₂O |

| Molecular Weight | 280.37 g/mol |

| Structure |

Proposed Synthesis

A plausible synthetic route for this compound is outlined below. This method is based on standard organic chemistry transformations and analogous syntheses of related azetidine derivatives.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

-

To a solution of azetidin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.0 eq).

-

Add diphenylmethyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature, filter the solid, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 1-benzhydrylazetidin-3-ol.

Step 2: Synthesis of 1-Benzhydrylazetidin-3-one

-

Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in dichloromethane (DCM).

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the alcohol is completely oxidized (monitored by TLC).

-

Filter the reaction mixture through a pad of celite and wash with DCM.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 1-benzhydrylazetidin-3-one.

Step 3: Synthesis of 3-Amino-1-benzhydrylazetidine

-

To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in portions.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 3-amino-1-benzhydrylazetidine.

Step 4: Synthesis of this compound

-

Dissolve 3-amino-1-benzhydrylazetidine (1.0 eq) in DCM and add a base such as triethylamine (1.2 eq).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Hypothesized CNS Activity and Target

Based on the structural similarity of the benzhydryl moiety to ligands of various CNS receptors, it is hypothesized that this compound may act as a modulator of a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor. The following sections describe protocols to test this hypothesis.

Caption: Hypothesized GPCR signaling pathway for this compound.

In Vitro Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay determines the affinity of the test compound for a specific GPCR.

Materials:

-

HEK293 cells stably expressing the target GPCR (e.g., human dopamine D2 receptor).

-

Radioligand (e.g., [³H]-Spiperone for D2 receptor).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the target receptor.

-

In a 96-well plate, add 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Add 50 µL of the radioligand at a concentration near its Kd.

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2 receptor).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Harvest the contents of the wells onto filter mats using a microplate harvester.

-

Wash the filters with ice-cold binding buffer.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Ki values.

Hypothetical Data Presentation:

| Compound | Target Receptor | Radioligand | Ki (nM) |

| This compound | Dopamine D2 | [³H]-Spiperone | 15.2 |

| Haloperidol (Reference) | Dopamine D2 | [³H]-Spiperone | 1.8 |

Protocol 2: cAMP Assay

This functional assay measures the effect of the compound on the second messenger cyclic AMP (cAMP), indicating agonist or antagonist activity.

Materials:

-

CHO-K1 cells stably expressing the target Gi-coupled GPCR.

-

This compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

To test for antagonist activity, add various concentrations of this compound and incubate. Then, add a known agonist (e.g., quinpirole for D2 receptor) at its EC₅₀ concentration along with forskolin to stimulate adenylyl cyclase.

-

To test for agonist activity, add various concentrations of the test compound in the presence of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

-

Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Hypothetical Data Presentation:

| Compound | Assay Mode | Target Receptor | EC₅₀/IC₅₀ (nM) |

| This compound | Antagonist | Dopamine D2 | 25.8 (IC₅₀) |

| Quinpirole (Reference Agonist) | Agonist | Dopamine D2 | 5.3 (EC₅₀) |

In Vivo Experimental Protocols

Protocol 3: Assessment of Blood-Brain Barrier (BBB) Permeability

This protocol uses in situ brain perfusion to determine the rate of uptake of the compound into the brain.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

This compound.

-

[¹⁴C]-Sucrose (as a non-permeable marker).

-

Perfusion buffer (e.g., Krebs-Henseleit bicarbonate buffer).

-

Anesthesia (e.g., isoflurane).

-

Surgical instruments.

-

Scintillation counter.

Procedure:

-

Anesthetize the rat and expose the common carotid artery.

-

Ligate the external carotid artery and cannulate the common carotid artery.

-

Initiate the perfusion with the buffer containing a known concentration of this compound and [¹⁴C]-Sucrose.

-

Perfuse for a short duration (e.g., 30-60 seconds).

-

Decapitate the animal, dissect the brain, and weigh the ipsilateral cerebral hemisphere.

-

Homogenize the brain tissue and measure the concentration of the compound by LC-MS/MS and the radioactivity of [¹⁴C]-Sucrose by scintillation counting.

-

Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.

Hypothetical Data Presentation:

| Compound | Kin (mL/s/g) | PS Product (mL/s/g) | BBB Permeability Classification |

| This compound | 0.025 | 0.023 | High |

| Sucrose (Reference) | 0.0001 | - | Low |

Protocol 4: Rodent Behavioral Model (e.g., Amphetamine-Induced Hyperlocomotion)

This model is used to assess the potential antipsychotic-like activity of the compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

This compound.

-

d-Amphetamine.

-

Vehicle (e.g., saline or 0.5% methylcellulose).

-

Open-field activity chambers.

Procedure:

-

Habituate the mice to the open-field chambers for 30 minutes one day before the experiment.

-